molecular formula C18H13BrN4O B12114357 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one CAS No. 76628-82-5

2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one

Cat. No.: B12114357
CAS No.: 76628-82-5
M. Wt: 381.2 g/mol
InChI Key: ARSAHTBHQNWBAF-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolo[3,4-d]pyrimidine core substituted with amino, bromophenyl, and phenyl groups. These structural attributes contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates under specific conditions to form the pyrrolo[3,4-d]pyrimidine core.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.

    Pyrazolopyrimidines: Another class of compounds with a similar core structure, often investigated for their potential as kinase inhibitors.

Uniqueness

2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties and potential applications. Its combination of amino, bromophenyl, and phenyl groups differentiates it from other similar compounds and contributes to its specific interactions with biological targets.

Properties

CAS No.

76628-82-5

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

2-amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C18H13BrN4O/c19-12-6-8-13(9-7-12)23-10-14-15(11-4-2-1-3-5-11)21-18(20)22-16(14)17(23)24/h1-9H,10H2,(H2,20,21,22)

InChI Key

ARSAHTBHQNWBAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(N=C2C(=O)N1C3=CC=C(C=C3)Br)N)C4=CC=CC=C4

Origin of Product

United States

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